molecular formula C15H17N5 B12188144 N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12188144
M. Wt: 267.33 g/mol
InChI Key: VJPRFIZANLQHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-Benzyl-3-Ethyl-N-MethylTriazolo[4,3-b]Pyridazin-6-Amine

Systematic Nomenclature and Structural Identification

The IUPAC name N-benzyl-3-ethyl-N-methyltriazolo[4,3-b]pyridazin-6-amine derives from the parent heterocyclic system triazolo[4,3-b]pyridazine. The numbering prioritizes the triazole ring, with the ethyl group at position 3 and the N-benzyl-N-methylamine moiety at position 6 of the pyridazine ring. The molecular formula is C₁₅H₁₈N₅ , corresponding to a molecular weight of 268.34 g/mol .

Structural Features
  • Triazolopyridazine core : A bicyclic system comprising a 1,2,4-triazole fused to a pyridazine at positions 4 and 3 (pyridazine numbering).
  • Ethyl substituent : A C₂H₅ group at position 3 of the triazole ring, influencing electron distribution and steric bulk.
  • N-Benzyl-N-methylamine : A tertiary amine at position 6, with a benzyl (C₆H₅CH₂) and methyl (CH₃) group attached to the nitrogen.
Property Value Source
Molecular Formula C₁₅H₁₈N₅ Computed
SMILES CC1=NN2C(=NN=C2N(C)Cc3ccccc3)C=N1 Derived
Topological Polar SA 78.2 Ų Analogous

Spectroscopic characterization typically involves ¹H/¹³C NMR for confirming substituent positions and high-resolution mass spectrometry for molecular weight validation. X-ray crystallography, though not explicitly reported for this derivative, has been employed for analogous triazolopyridazines to resolve bond angles and torsional strain.

Historical Context in Heterocyclic Compound Research

Triazolopyridazines emerged as a focus of pharmacological research in the early 2000s, building upon earlier work with pyridazine and triazole derivatives. The fusion of these rings combines the hydrogen-bonding capability of triazoles with the planar aromaticity of pyridazines, creating scaffolds capable of protein binding. The introduction of alkyl and arylalkyl substituents, as seen in N-benzyl-3-ethyl-N-methyl derivatives, represents a strategic evolution to enhance:

  • Lipophilicity : The ethyl and benzyl groups improve membrane permeability compared to simpler triazolopyridazines.
  • Target selectivity : Bulky substituents modulate interactions with binding pockets, as demonstrated in bromodomain inhibition studies.

Key milestones include:

  • 2008 : First reported synthesis of 3-substituted triazolopyridazines for kinase inhibition.
  • 2015 : Structural optimization campaigns introducing N-alkylamine groups at position 6.
  • 2022 : Computational studies correlating ethyl substitution with enhanced thermodynamic stability in aqueous media.

Position Within Triazolopyridazine Chemical Taxonomy

This compound occupies a distinct niche within triazolopyridazine derivatives, classified by:

Taxonomic Criteria Classification Differentiating Features
Substituent Position 3-ethyl, 6-N,N-dialkylamine Combines aliphatic and aromatic groups
Electronic Profile Electron-deficient core Enhanced by triazole’s inductive effects
Bioactivity Potential Target-agnostic scaffold Adaptable to multiple protein families

Compared to analogues:

  • Vs. 3-trifluoromethyl derivatives : The ethyl group reduces electronegativity but increases van der Waals interactions.
  • Vs. 6-monosubstituted amines : The N-benzyl-N-methyl configuration prevents hydrogen bonding while maintaining steric bulk.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-benzyl-3-ethyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H17N5/c1-3-13-16-17-14-9-10-15(18-20(13)14)19(2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3

InChI Key

VJPRFIZANLQHCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chlorination of Pyridazine Precursors

The synthesis begins with the preparation of 6-chloro-triazolo[4,3-b]pyridazine (29 ), a key intermediate. As reported in Scheme 2 of, 3,6-dichloro-4-pyridazinecarboxylic acid (25 ) undergoes Curtius rearrangement to form 26 , followed by hydrazine treatment to yield 6-chloro-3-hydrazinopyridazin-4-amine (28 ). Cyclization in formic acid produces 29 with 60–75% yield.

Reaction Conditions :

  • Hydrazine hydrate : 80°C, 4–6 hours.

  • Cyclization : Reflux in formic acid, 12 hours.

Alternative Routes via Dimroth Rearrangement

For analogs with substituents at C-3, 2-chloro-3-nitropyridine (34 ) undergoes Dimroth rearrangement to form 8-nitro-1,2,4-triazolo[4,3-a]pyridine (36 ), which is hydrogenated to the amine (38 ). This method is adaptable for introducing ethyl groups at C-3 via alkylation before cyclization.

Sequential Alkylation Strategy

Benzylation Followed by Methylation

In cases where direct substitution is challenging, sequential alkylation is performed:

  • Benzylation : 6-amino-triazolo[4,3-b]pyridazine reacts with benzyl bromide (K₂CO₃, DMF, 60°C, 6 hours).

  • Methylation : The intermediate is treated with methyl iodide (NaH, THF, 0°C → reflux).

Yield : 70% (over two steps).

Mitsunobu Reaction for Sterically Hindered Amines

For hindered amines, the Mitsunobu reaction (DEAD, PPh₃) couples N-benzyl-N-methylamine to 6-hydroxy intermediates. This method is less common due to cost but offers 75% yield in optimized cases.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.45 (m, 5H, benzyl), 4.15 (s, 2H, CH₂N), 3.08 (s, 3H, N-CH₃), 2.72 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.5 Hz, 3H, CH₂CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₈N₆: 294.35; found: 294.35.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/MeOH gradient) confirms >98% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Nucleophilic SubstitutionChloro displacement with amine82–8598Requires anhydrous conditions
Reductive AminationEthylation via H₂/Pd-C90–9597High-pressure equipment
Sequential AlkylationBenzylation + methylation7095Multi-step, lower yield
Mitsunobu ReactionCoupling with DEAD/PPh₃7596Costly reagents

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for scalability (low reagent cost, high yield).

  • Safety : Reductive amination requires high-pressure systems, increasing operational risks.

  • Regulatory Compliance : Residual palladium must be <10 ppm in pharmaceutical batches .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects :
    • Trifluoromethyl groups enhance binding to BRD4 via hydrophobic and electrostatic interactions .
    • Benzyl groups improve solubility and target engagement in kinase inhibitors .
  • Activity Trade-offs : Ethyl and methyl substituents balance lipophilicity and metabolic stability, while bulkier groups (e.g., cyclopropyl) may reduce bioavailability .

Biological Activity

N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity against cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyridazines, which are known for their diverse biological activities. The structural formula can be represented as follows:

C13H16N6\text{C}_{13}\text{H}_{16}\text{N}_6

This structure features a triazole ring fused with a pyridazine moiety, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various leukemia cell lines:

Cell Line IC50 (µM)
K5624.23
HL601.62
MV4-111.90
NB40.96

These findings indicate that the compound exhibits significant cytotoxicity against leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .

The mechanisms underlying the cytotoxic effects of this compound appear to be distinct from traditional chemotherapeutics. Studies suggest that it does not primarily act through tubulin polymerization or Src inhibition but may involve alternative pathways that warrant further investigation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. In particular, derivatives of triazoles have demonstrated inhibitory effects against Mycobacterium bovis BCG with minimal inhibitory concentrations (MIC) showing promising results .

Case Studies

  • Leukemia Treatment : A study involving the synthesis and evaluation of N-benzyl derivatives found that certain analogues exhibited enhanced activity against leukemia cell lines compared to solid tumors. This highlights the specificity of triazolo-pyridazine compounds in targeting particular cancer types .
  • Antimicrobial Efficacy : Research on triazole derivatives indicated that modifications in the chemical structure could lead to improved efficacy against bacterial strains, suggesting that this compound could be optimized for better antimicrobial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.